molecular formula C19H19NO6 B554509 4-Oxo-4-phenylmethoxy-2-(phenylmethoxycarbonylamino)butanoic acid CAS No. 29880-21-5

4-Oxo-4-phenylmethoxy-2-(phenylmethoxycarbonylamino)butanoic acid

Cat. No. B554509
CAS RN: 29880-21-5
M. Wt: 357.4 g/mol
InChI Key: VUKCNAATVIWRTF-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C19H19NO6/c21-17(22)11-16(18(23)25-12-14-7-3-1-4-8-14)20-19(24)26-13-15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H,20,24)(H,21,22)/t16-/m0/s1 . This indicates that the compound has a molecular weight of 357.36 .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 357.36 .

Scientific Research Applications

Synthesis and Derivative Analysis

  • The compound and its derivatives have been synthesized to explore their potential as enzyme inhibitors. For instance, derivatives of (Z)-4-oxo-4-(arylamino)but-2-enoic acids were synthesized to examine their inhibitory activities against human carbonic anhydrase I and II isoenzymes. These derivatives demonstrated strong inhibition capabilities, suggesting their potential in therapeutic applications related to enzyme regulation (Oktay et al., 2016).
  • Another study focused on the kinetic and thermodynamic aspects of the oxidation of 4-oxo-4-phenyl butanoic acid by tripropylammonium fluorochromate, proposing a reaction mechanism based on observed kinetics (Yogananth & Mansoor, 2015).

Applications in Nanotechnology and Medicinal Chemistry

  • In the realm of nanotechnology, 4-oxo-4-(pyren-4-ylmethoxy) butanoic acid was utilized as a photolabile protecting group to achieve optical gating in synthetic ion channels. This application demonstrates the compound’s potential in developing light-induced controlled release systems, sensing, and information processing devices (Ali et al., 2012).
  • The compound has also served as a foundation for creating derivatives with antimicrobial and analgesic activities. Research in this area includes the development of 4-aryl-2-tert-butylamino-4-oxo-2-butenoic acids, showcasing the chemical's versatility in synthesizing biologically active substances (Koz’minykh et al., 2004).

Chemical Properties and Molecular Structure Analysis

  • Studies have also delved into understanding the molecular and crystal structure of derivatives, such as 4-oxo-4-(pyridin-3-ylamino)butanoic acid. These analyses aid in revealing the compound's chemical behavior and potential for forming supramolecular structures, which is crucial for drug design and material science applications (Naveen et al., 2016).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with this compound are H302, H315, H319, H335, which indicate that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

4-oxo-4-phenylmethoxy-2-(phenylmethoxycarbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO6/c21-17(25-12-14-7-3-1-4-8-14)11-16(18(22)23)20-19(24)26-13-15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H,20,24)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUKCNAATVIWRTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Oxo-4-phenylmethoxy-2-(phenylmethoxycarbonylamino)butanoic acid

CAS RN

3479-47-8
Record name NSC163521
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163521
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC118536
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118536
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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